Sniper(abl)-062
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Overview
Description
Sniper(abl)-062 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-062 involves the conjugation of an ABL inhibitor to an IAP ligand via a linker. The ABL inhibitor used is typically imatinib or a derivative, while the IAP ligand is often a derivative of MeBS (methyl bestatin). The synthetic route includes the following steps:
Synthesis of the ABL inhibitor: This involves the preparation of imatinib or its derivative through a series of organic reactions, including amide bond formation and aromatic substitution.
Synthesis of the IAP ligand: The IAP ligand, such as MeBS, is synthesized through peptide coupling reactions.
Conjugation: The ABL inhibitor and IAP ligand are linked together using a bifunctional linker, which is typically synthesized through a series of esterification and amidation reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Sniper(abl)-062 undergoes several types of chemical reactions, including:
Ubiquitylation: The compound induces the ubiquitylation of the BCR-ABL protein by recruiting IAP ubiquitin ligases.
Proteasomal Degradation: Following ubiquitylation, the BCR-ABL protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Imatinib or its derivatives, MeBS or its derivatives, bifunctional linkers, peptide coupling reagents.
Conditions: Organic solvents (e.g., dimethylformamide), catalysts (e.g., N,N’-diisopropylcarbodiimide), and purification techniques (e.g., HPLC)
Major Products
The major product of these reactions is the degradation of the BCR-ABL protein, leading to a reduction in cell growth and proliferation in CML .
Scientific Research Applications
Sniper(abl)-062 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of BCR-ABL in CML and other cancers.
Medicine: Investigated as a potential therapeutic agent for the treatment of CML and other cancers that overexpress BCR-ABL.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery .
Mechanism of Action
Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .
Comparison with Similar Compounds
Similar Compounds
Sniper(abl)-2: Another SNIPER compound targeting BCR-ABL, but with different linker and ligand structures.
PROTACs: Proteolysis-targeting chimeras that also induce protein degradation via the ubiquitin-proteasome system but use different E3 ligases.
Molecular Glues: Small molecules that induce protein-protein interactions leading to protein degradation .
Uniqueness
Sniper(abl)-062 is unique in its specific targeting of BCR-ABL and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action distinguish it from other protein degraders like PROTACs and molecular glues .
Properties
Molecular Formula |
C53H63ClF2N10O9S |
---|---|
Molecular Weight |
1089.6 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1 |
InChI Key |
ZFKMAJWPPZNUKT-DVTWHOCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Origin of Product |
United States |
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